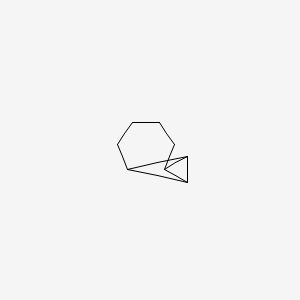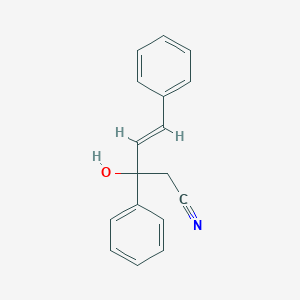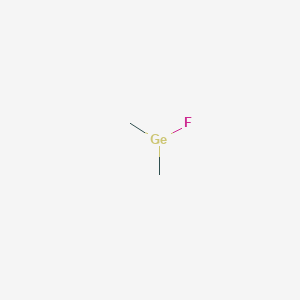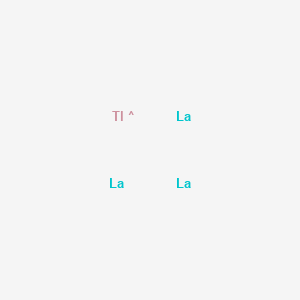
Tricyclo(4.1.1.07,8)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo(4.1.1.07,8)octane is a polycyclic hydrocarbon with a unique structure characterized by three interconnected rings. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons where carbon atoms are arranged in a ring structure. This compound is notable for its strained ring system, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo(4.1.1.07,8)octane typically involves multiple steps, starting from simpler cycloalkane precursors. One common method involves the Diels-Alder reaction, where a cyclohexadiene derivative reacts with a suitable dienophile to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the strained rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Tricyclo(4.1.1.07,8)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of less strained cycloalkanes.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated pressure.
Substitution: Chlorine or bromine gas, UV light, radical initiators like benzoyl peroxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Less strained cycloalkanes.
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Tricyclo(4.1.1.07,8)octane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of ring strain on chemical reactivity and stability.
Biology: Investigated for its potential interactions with biological macromolecules, providing insights into the behavior of strained ring systems in biological contexts.
Medicine: Explored for its potential as a scaffold in drug design, particularly for developing compounds with unique three-dimensional structures.
Industry: Utilized in the synthesis of specialty chemicals and materials, where its unique structure imparts desirable properties such as rigidity and thermal stability.
Mécanisme D'action
The mechanism of action of Tricyclo(4.1.1.07,8)octane involves its interaction with various molecular targets and pathways. The strained ring system can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with other molecules. These interactions are often studied using computational chemistry and spectroscopy to understand the compound’s behavior at the molecular level.
Comparaison Avec Des Composés Similaires
Cyclopropane: A smaller cycloalkane with significant ring strain, used as a model for studying ring-opening reactions.
Cyclobutane: Another strained cycloalkane, less strained than cyclopropane but still reactive.
Bicyclo[2.2.1]heptane (Norbornane): A bicyclic compound with a similar level of ring strain, often used in studies of stereochemistry and reactivity.
Uniqueness: Tricyclo(4.1.1.07,8)octane is unique due to its three-ring structure, which imparts a higher degree of ring strain compared to simpler cycloalkanes. This strain influences its reactivity and makes it a valuable compound for studying the effects of ring strain on chemical and physical properties.
Propriétés
Numéro CAS |
36328-29-7 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
tricyclo[5.1.0.02,8]octane |
InChI |
InChI=1S/C8H12/c1-2-4-6-7-5(3-1)8(6)7/h5-8H,1-4H2 |
Clé InChI |
MNAZMNQDNRWXGD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C3C2C3C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)


![Dichloro[(2,3-dichlorophenyl)methyl]silyl](/img/structure/B14683094.png)


![2-(3'-Trifluoromethyl) phenoxy nicotinate de dimethylaminoethanol [French]](/img/structure/B14683103.png)






